molecular formula C7H13NO2S B2902225 (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864012-28-1

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B2902225
CAS No.: 1864012-28-1
M. Wt: 175.25
InChI Key: JACBAHDRSTWZNH-JEAXJGTLSA-N
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Description

(1S,4R)-bicyclo[221]heptane-2-sulfonamide is a bicyclic compound featuring a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide typically involves the aza-Diels–Alder reaction, where aza-Diels–Alder cycloadducts are converted into amines bearing the 2-azanorbornane skeleton. These amines are then treated with sulfonyl chlorides to form the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the growth of cancer cells by interfering with cellular processes essential for proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific stereochemistry and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structural rigidity and functional group make it a versatile compound for various applications.

Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBAHDRSTWZNH-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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